molecular formula C7H5BrN2O2 B14907707 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B14907707
M. Wt: 229.03 g/mol
InChI Key: QECTVKOIXDVATE-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with bromine, cyano, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.

Major Products

    Substitution: Various substituted pyrrole derivatives.

    Reduction: 4-Amino-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

    Oxidation: 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2,3-dicarboxylic acid.

Scientific Research Applications

4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine and cyano allows for specific interactions with target molecules, influencing their binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which may affect its reactivity and applications.

    5-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid:

    4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid: Contains an additional bromine atom, which can alter its reactivity and applications.

Uniqueness

4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine and cyano groups on the pyrrole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

4-bromo-5-cyano-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C7H5BrN2O2/c1-10-5(7(11)12)2-4(8)6(10)3-9/h2H,1H3,(H,11,12)

InChI Key

QECTVKOIXDVATE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1C#N)Br)C(=O)O

Origin of Product

United States

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